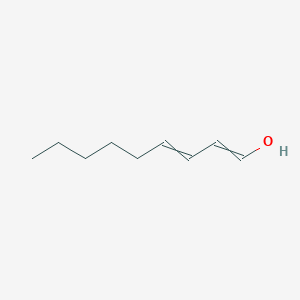
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various applications, including organic electronics, photovoltaics, and optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline typically involves the introduction of the 2,7-dichloro-9H-carbazole moiety onto an aniline molecule. One common method is to start with 2,7-dichloro-9H-carbazole and react it with aniline under specific conditions. The reaction may involve the use of a catalyst and a solvent to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives .
Applications De Recherche Scientifique
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In electronic applications, its high charge carrier mobility and optoelectronic properties enable efficient charge transport and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dichloro-9-ethyl-9H-carbazole
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 2-(9H-Carbazol-9-yl)ethanol
- 2,6-Bis(9H-carbazol-9-yl)boron
Uniqueness
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other carbazole derivatives may not perform as effectively .
Propriétés
Numéro CAS |
922517-42-8 |
|---|---|
Formule moléculaire |
C18H12Cl2N2 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
2-(2,7-dichlorocarbazol-9-yl)aniline |
InChI |
InChI=1S/C18H12Cl2N2/c19-11-5-7-13-14-8-6-12(20)10-18(14)22(17(13)9-11)16-4-2-1-3-15(16)21/h1-10H,21H2 |
Clé InChI |
BBOJZBYSEFRINK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)N2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)


![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)

![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)
![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)



